

Ha14-1: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Ha14-1

Cat. No.: B1683850

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule Bcl-2 inhibitor, **Ha14-1**. It covers its chemical properties, mechanism of action, and detailed experimental protocols for its study, designed to be a valuable resource for researchers in oncology and drug development.

Core Chemical and Physical Properties

Ha14-1 is a non-peptidic organic compound that was identified through structure-based design to mimic the BH3 domain of pro-apoptotic proteins. This allows it to bind to a surface pocket on anti-apoptotic Bcl-2 family proteins, thereby inhibiting their function.

Property	Value	Reference
CAS Number	65673-63-4	[1][2]
Molecular Formula	C ₁₇ H ₁₇ BrN ₂ O ₅	[2]
Molecular Weight	409.23 g/mol	[2]
IUPAC Name	ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate	[3]
Appearance	Solid	[1]
Solubility	Soluble to 100 mM in DMSO and 100 mM in ethanol.	[2]
Storage	Desiccate at -20°C	[2]
IC ₅₀	~9 µM for binding to Bcl-2	[1][3]

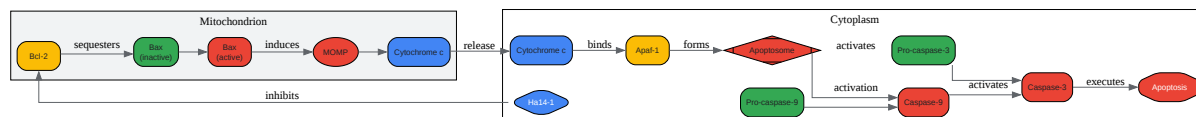
Mechanism of Action: Inhibition of Bcl-2 and Induction of Apoptosis

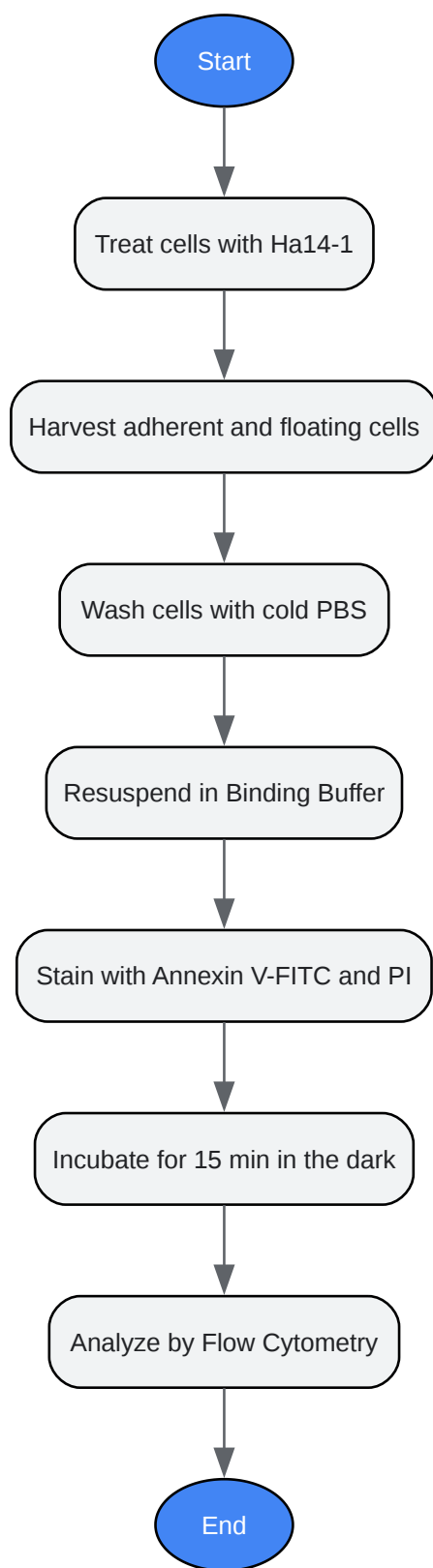
Ha14-1 functions as a competitive antagonist of Bcl-2 and its anti-apoptotic homologues like Bcl-xL.[1][2] By occupying the hydrophobic groove on the surface of these proteins, **Ha14-1** displaces pro-apoptotic Bcl-2 family members, such as Bax and Bak.[4][5] This disruption leads to the activation of the intrinsic apoptotic pathway.

The key steps in the mechanism of action of **Ha14-1** are:

- Binding to Bcl-2: **Ha14-1** directly binds to the BH3-binding groove of Bcl-2.[6]
- Disruption of Protein-Protein Interactions: This binding prevents the sequestration of pro-apoptotic proteins like Bax by Bcl-2.[5]
- Mitochondrial Outer Membrane Permeabilization (MOMP): The release of Bax allows it to oligomerize on the mitochondrial outer membrane, leading to the formation of pores.[4]

- **Cytochrome c Release:** MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm.[\[6\]](#)
- **Apoptosome Formation and Caspase Activation:** In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3.[\[6\]](#)
- **Execution of Apoptosis:** Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[\[6\]](#)





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